A Comprehensive Technical Guide to 2-chloro-N-(2,2,2-trifluoroethyl)propanamide: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to 2-chloro-N-(2,2,2-trifluoroethyl)propanamide: Synthesis, Properties, and Applications
Introduction: The Strategic Importance of Fluorinated Amides
In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. The 2-chloro-N-(2,2,2-trifluoroethyl)propanamide molecule stands as a prime example of a highly functionalized and versatile building block. It belongs to the class of halogenated amides and is distinguished by two key reactive centers: an α-chloro substituent on the propanamide backbone and a chemically robust 2,2,2-trifluoroethyl group on the amide nitrogen.
The trifluoroethyl moiety is of particular interest as it can significantly enhance the pharmacological profile of a parent compound.[1] This group is known to improve metabolic stability, increase lipophilicity, and can act as a bioisostere for the hydrolytically less stable amide bond, a crucial feature in drug design.[2][3] Consequently, 2-chloro-N-(2,2,2-trifluoroethyl)propanamide is not merely a chemical curiosity but a valuable intermediate for constructing more complex molecules with potentially superior biological efficacy and pharmacokinetic properties.[1] This guide provides an in-depth examination of its synthesis, physicochemical characteristics, and proven applications, offering field-proven insights for researchers and development professionals.
PART 1: Synthesis and Mechanistic Rationale
The most direct and widely employed method for synthesizing 2-chloro-N-(2,2,2-trifluoroethyl)propanamide is the nucleophilic acyl substitution reaction between 2-chloropropanoyl chloride and 2,2,2-trifluoroethylamine.[1]
Causality of Reagent and Condition Selection
The choice of 2-chloropropanoyl chloride as the acylating agent is strategic; it is a highly reactive acyl chloride that readily undergoes reaction with amines.[4] The α-chloro atom provides a secondary site for subsequent nucleophilic substitution, further expanding the synthetic utility of the final product.[1] 2,2,2-Trifluoroethylamine serves as the nucleophile. The reaction is typically conducted in an anhydrous aprotic solvent, such as dichloromethane (DCM), to prevent hydrolysis of the highly reactive acyl chloride.[1]
A crucial component of this synthesis is the inclusion of a non-nucleophilic base, most commonly triethylamine (TEA). During the amidation, one equivalent of hydrochloric acid (HCl) is generated as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Triethylamine scavenges the HCl in situ, forming triethylammonium chloride and allowing the amidation to proceed to completion.[1] The reaction is initiated at a low temperature (0°C) to control the initial exothermic reaction rate, ensuring safety and minimizing potential side reactions.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for 2-chloro-N-(2,2,2-trifluoroethyl)propanamide.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and purity.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2,2-trifluoroethylamine (1.2-1.5 equivalents) in anhydrous dichloromethane (DCM).
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Cooling: Cool the solution to 0°C using an ice bath.
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Reagent Addition: Add triethylamine (1.2-1.5 equivalents) to the solution. Subsequently, add a solution of 2-chloropropanoyl chloride (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[1]
-
In-Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.[1]
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a solvent system like ethyl acetate/hexane.[1] For higher purity, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.[1]
PART 2: Physicochemical and Spectroscopic Properties
A thorough understanding of the compound's properties is essential for its handling, characterization, and application in further synthetic steps.
Core Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 139126-57-1 | [1][5] |
| Molecular Formula | C₅H₇ClF₃NO | [1][5][6] |
| Molecular Weight | 189.56 g/mol | [1][5] |
| Monoisotopic Mass | 189.01683 Da | [6] |
| InChIKey | PKRNHFORYFCZOX-UHFFFAOYSA-N | [1][6] |
| Purity | ≥95% (typical for commercial samples) | [1] |
| Storage | Sealed in a dry environment, 2-8°C | [5] |
Spectroscopic Signature for Structural Validation
The identity and purity of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide are unequivocally confirmed through a combination of spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is highly characteristic. The trifluoroethyl group's CH₂ protons are expected to appear as a quartet around δ 3.8–4.2 ppm due to coupling with the three adjacent fluorine atoms (J = 8–10 Hz). The methyl group (CH₃) of the propanamide backbone typically shows as a triplet around δ 1.5 ppm.[1]
-
¹³C NMR: In the carbon spectrum, the carbonyl carbon (C=O) of the amide provides a key signal in the downfield region, typically around δ 170 ppm.[1]
-
IR Spectroscopy: Infrared analysis confirms the presence of the amide functional group through characteristic absorption bands. An N-H stretching vibration is expected around 3300 cm⁻¹, while the strong carbonyl (C=O) stretch appears near 1650 cm⁻¹.[1]
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Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode will typically show the protonated molecular ion [M+H]⁺ at an m/z of approximately 190.02.[6] The presence of the chlorine atom will also result in a characteristic M+2 isotopic pattern.
Chemical Reactivity
The molecule's dual functionality dictates its reactivity profile.
-
Nucleophilic Substitution: The chlorine atom at the α-carbon is susceptible to replacement by a variety of nucleophiles, such as amines or thiols. This allows for the elaboration of the propanamide backbone into more complex structures.[1]
-
Amide Hydrolysis: The amide bond, while more stable than an ester, can be hydrolyzed back to the corresponding carboxylic acid and amine under strong acidic or basic conditions.[1]
PART 3: Applications in Research and Development
The utility of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide stems from its role as a versatile intermediate.
Caption: Key application areas for the title compound.
Pharmaceutical Synthesis
The primary application lies in medicinal chemistry, where it serves as a scaffold to create new drug candidates.[1] The trifluoroethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability. Furthermore, its metabolic stability can lead to longer half-lives in biological systems. Studies have shown that derivatives of this compound exhibit promising activity against certain cancer cell lines, underscoring its potential in therapeutic development.[1]
Agrochemical Development
In a similar vein to pharmaceuticals, the structural features of this compound are advantageous in the design of modern agrochemicals. It acts as a building block for new classes of pesticides and herbicides where enhanced stability and targeted biological activity are desired.[1]
Proteomics and Chemical Biology
The reactivity of the α-chloro group makes this compound a useful tool in proteomics research. It can be employed as a chemical probe to covalently label proteins, aiding in the study of protein structure, function, and interactions within complex biological pathways.[1]
Conclusion
2-chloro-N-(2,2,2-trifluoroethyl)propanamide is a synthetically accessible and highly valuable chemical intermediate. Its straightforward amidation synthesis, combined with its unique structural features—a reactive α-chloro handle and a property-enhancing N-trifluoroethyl group—makes it a powerful tool for chemists in drug discovery, agrochemical science, and beyond. The detailed protocols and property analyses provided in this guide serve as a robust foundation for its effective utilization in demanding research and development environments.
References
-
Braun, C., et al. (2014). Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. RSC Publishing. [Link]
-
ResearchGate. Trifluoroethylation reactions of secondary amines. Isolated yields... [Link]
-
ResearchGate. Proposed strategy for the synthesis of N‐trifluoroacetyl amides. [Link]
-
PubChemLite. 2-chloro-n-(2,2,2-trifluoroethyl)propanamide (C5H7ClF3NO). [Link]
-
PubMed. Synthesis of N-trifluoromethyl amides from carboxylic acids. [Link]
-
ResearchGate. The Trifluoroethylamine Function as Peptide Bond Replacement | Request PDF. [Link]
-
ACS Publications. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. [Link]
- Google Patents. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.
-
Nature. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 139126-57-1|2-Chloro-N-(2,2,2-trifluoroethyl)propanamide|BLD Pharm [bldpharm.com]
- 6. PubChemLite - 2-chloro-n-(2,2,2-trifluoroethyl)propanamide (C5H7ClF3NO) [pubchemlite.lcsb.uni.lu]
